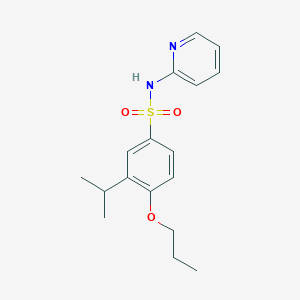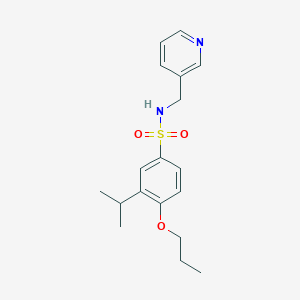amine](/img/structure/B272430.png)
[(4-Chloronaphthyl)sulfonyl](3-hydroxypropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloronaphthyl)sulfonylamine is a chemical compound with the molecular formula C13H14ClNO3S and a molecular weight of 299.7732 . This compound is characterized by the presence of a 4-chloronaphthyl group, a sulfonyl group, and a 3-hydroxypropylamine group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloronaphthyl)sulfonylamine typically involves the reaction of 4-chloronaphthalene with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 3-hydroxypropylamine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of (4-Chloronaphthyl)sulfonylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(4-Chloronaphthyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamides or sulfonate esters.
科学的研究の応用
(4-Chloronaphthyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Chloronaphthyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 4-chloronaphthyl group may also interact with hydrophobic pockets in biomolecules, affecting their function.
類似化合物との比較
(4-Chloronaphthyl)sulfonylamine can be compared with other sulfonyl-containing compounds such as:
- (4-Chloronaphthyl)sulfonylamine
- (4-Chloronaphthyl)sulfonylamine
These compounds share similar structural features but differ in the length and functionalization of the hydroxyalkyl chain. (4-Chloronaphthyl)sulfonylamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C13H14ClNO3S |
|---|---|
分子量 |
299.77 g/mol |
IUPAC名 |
4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C13H14ClNO3S/c14-12-6-7-13(11-5-2-1-4-10(11)12)19(17,18)15-8-3-9-16/h1-2,4-7,15-16H,3,8-9H2 |
InChIキー |
OFOQFQOQJTWPKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCCO |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)




